molecular formula C15H13ClO2 B1452782 4-[(2-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-58-7

4-[(2-Methylbenzyl)oxy]benzoyl chloride

Cat. No. B1452782
M. Wt: 260.71 g/mol
InChI Key: OXHBRXKBKOSTJS-UHFFFAOYSA-N
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Description

“4-[(2-Methylbenzyl)oxy]benzoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C15H13ClO2 and a molecular weight of 260.72 .


Molecular Structure Analysis

The molecular structure of “4-[(2-Methylbenzyl)oxy]benzoyl chloride” consists of a benzoyl chloride group attached to a 2-methylbenzyl group via an oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(2-Methylbenzyl)oxy]benzoyl chloride” are not available, benzoyl chlorides are known to be reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .


Physical And Chemical Properties Analysis

“4-[(2-Methylbenzyl)oxy]benzoyl chloride” is a liquid at room temperature. It has a molecular weight of 260.72 . The compound has a refractive index of 1.581, a boiling point of 262-263 °C, a melting point of 22 °C, and a density of 1.260 g/mL at 20 °C .

Scientific Research Applications

Analytical Method Developments

A review on various analytical method developments for the identification of methyl paraben present in cosmetics discusses the importance and methodologies for determining the concentration of parabens, which are esters of para-hydroxybenzoic acid, similar in structure to "4-[(2-Methylbenzyl)oxy]benzoyl chloride." Techniques such as spectrophotometric methods, HPLC, electrokinetic capillary electrophoresis, spectrofluorimetric methods, UPLC, and flow injection analysis are employed for precise quantification of parabens in complex samples, indicating the relevance of advanced analytical techniques in the study and application of chemical compounds in consumer products (Mallika J.B.N et al., 2014).

Environmental Impact and Degradation

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental impact of chemical compounds used in consumer products. The study examines the ubiquity of parabens, their biodegradability, interactions with free chlorine leading to halogenated by-products, and the need for further studies on their toxicity. This highlights the environmental considerations necessary for the use and disposal of chemical compounds, including those structurally related to "4-[(2-Methylbenzyl)oxy]benzoyl chloride" (Camille Haman et al., 2015).

Role in Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes discusses the pathways, by-products, and biotoxicity of pharmaceutical compounds' degradation, utilizing analytical methods to predict reactive sites and degradation pathways. This research can inform the study of similar compounds' stability, degradation, and potential environmental impacts, offering a framework for assessing "4-[(2-Methylbenzyl)oxy]benzoyl chloride" and similar chemicals' behavior under various conditions (Mohammad Qutob et al., 2022).

Safety And Hazards

Benzoyl chlorides, including “4-[(2-Methylbenzyl)oxy]benzoyl chloride”, are typically corrosive and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation .

properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBRXKBKOSTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247293
Record name Benzoyl chloride, 4-[(2-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylbenzyl)oxy]benzoyl chloride

CAS RN

1160250-58-7
Record name Benzoyl chloride, 4-[(2-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-[(2-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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